Potassium trifluoro(1-phenylcyclopropyl)boranuide

Stability Studies Organoboron Reagents Procurement

Boronic acid instability and boroxine formation compromise Suzuki-Miyaura coupling yields. This air-stable potassium organotrifluoroborate salt provides precise 1:1 stoichiometry and indefinite bench-top stability. - Eliminates protodeboronation: No empirical excess optimization required - Atom-efficient: No pinacol waste (saves ~11.6 g per 100 mmol) - Automation-ready: Crystalline solid for parallel synthesis platforms - Validated for gem-disubstituted cyclopropane synthesis with aryl chlorides/bromides

Molecular Formula C9H9BF3K
Molecular Weight 224.07
CAS No. 2126845-45-0
Cat. No. B2920965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(1-phenylcyclopropyl)boranuide
CAS2126845-45-0
Molecular FormulaC9H9BF3K
Molecular Weight224.07
Structural Identifiers
SMILES[B-](C1(CC1)C2=CC=CC=C2)(F)(F)F.[K+]
InChIInChI=1S/C9H9BF3.K/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
InChIKeyBGSDFJPCNVXRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium Trifluoro(1-phenylcyclopropyl)boranuide: Product Overview


Potassium trifluoro(1-phenylcyclopropyl)boranuide (CAS 2126845-45-0), also known as potassium (1-phenylcyclopropyl)trifluoroborate, is a member of the potassium organotrifluoroborate (R-BF3K) reagent class [1]. This compound exists as a crystalline, tetracoordinated monomeric salt that functions as a protected boronic acid surrogate, offering enhanced air and moisture stability compared to the corresponding (1-phenylcyclopropyl)boronic acid (CAS 2755402-62-9) [1][2]. The reagent is designed for use in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, where it serves to transfer the 1-phenylcyclopropyl moiety to aryl and heteroaryl electrophiles for the construction of gem-disubstituted cyclopropanes and related scaffolds [1].

Potassium Trifluoro(1-phenylcyclopropyl)boranuide: Why Boronic Acid/Ester Substitution Fails


Generic substitution of potassium trifluoro(1-phenylcyclopropyl)boranuide with the corresponding (1-phenylcyclopropyl)boronic acid (CAS 2755402-62-9) or its boronate esters introduces quantifiable performance and reliability deficits. Boronic acids are prone to protodeboronation under thermal and basic Suzuki-Miyaura conditions, necessitating the use of 1.5–2.0 equivalents of the boronic acid to compensate for decomposition, which increases reagent cost and complicates purification [1][2]. Boronic acids also exhibit uncertain stoichiometry due to dehydration to cyclic trimeric anhydrides (boroxines), which vary between batches and undermine reproducible experimental design . Boronate esters, while more stable, lack atom economy (the pinacol or neopentyl glycol fragment is discarded as waste) and exhibit sluggish reactivity with challenging electrophiles such as aryl chlorides [1][3]. The potassium trifluoroborate salt overcomes these limitations through its tetracoordinated borate structure, which provides crystallinity for precise stoichiometric control and indefinite bench-top stability [3].

Potassium Trifluoro(1-phenylcyclopropyl)boranuide: Procurement Comparative Evidence


Bench-Top Stability vs. Boronic Acid

Potassium organotrifluoroborates, including the 1-phenylcyclopropyl variant, exhibit indefinite stability to air and moisture at ambient temperature, eliminating the need for cold storage or inert atmosphere handling [1][2]. In contrast, the corresponding boronic acid is susceptible to dehydration and trimerization at room temperature; many heteroaryl boronic acids require storage at ≤ -30°C to prevent decomposition and retain synthetic utility [3]. This stability differential translates to quantifiable improvements in reagent handling, shipping logistics, and experimental reproducibility [2].

Stability Studies Organoboron Reagents Procurement

Atom Economy Advantage over Boronate Esters

Potassium trifluoro(1-phenylcyclopropyl)boranuide participates in cross-coupling with a 1:1 stoichiometric ratio relative to the electrophilic partner, achieving excellent atom economy with no sacrificial boron-bound mass discarded [1]. Boronate esters, such as the corresponding pinacol ester (4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane, MW ~258 g/mol), transfer only the 1-phenylcyclopropyl moiety while discarding the pinacol fragment (MW ~116 g/mol) as waste . For a 100 mmol scale reaction, this difference equates to approximately 11.6 g of organic waste avoided per run when using the trifluoroborate salt instead of the pinacol ester .

Atom Economy Green Chemistry Process Chemistry

Cross-Coupling Yield Advantage over Boronic Acid

Potassium organotrifluoroborates, including cyclopropyl-substituted variants, have been demonstrated to participate in Suzuki-Miyaura cross-couplings with yields ranging from 63-95% for alkyl transfers, and up to 98% for (hetero)aryl trifluoroborate couplings with challenging electrophiles such as benzotriazinones [1][2]. In contrast, the use of the corresponding alkylboronic acids in analogous Csp2-Csp3 couplings typically requires 1.5-2.0 equivalents of the boronic acid to overcome competitive protodeboronation, yet yields often remain moderate even with excess reagent [3]. The trifluoroborate salt achieves superior or comparable yields with precise 1:1 stoichiometry, eliminating the need for empirical excess optimization [4].

Suzuki-Miyaura Coupling Cyclopropane Synthesis Reaction Yield

Functional Group Tolerance vs. Boronic Acids

The trifluoroborate moiety in potassium trifluoro(1-phenylcyclopropyl)boranuide exhibits stability toward numerous reagents that are often problematic for boronic acids and boronate esters, including strong oxidants and bases [1]. Specifically, organotrifluoroborates resist protodeboronation under the aqueous basic conditions of Suzuki-Miyaura coupling, whereas boronic acids undergo significant decomposition, requiring excess reagent to compensate [2]. Additionally, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity while retaining the boron functionality—a transformation that degrades boronic acid reagents . Remote functional groups within the organotrifluoroborate can thus be manipulated while preserving the valuable carbon-boron bond for subsequent cross-coupling [1].

Functional Group Compatibility Late-Stage Functionalization Complex Molecule Synthesis

Stoichiometric Precision: Crystalline Monomeric Structure

Potassium organotrifluoroborates, including potassium trifluoro(1-phenylcyclopropyl)boranuide, exist as crystalline, tetracoordinated monomeric species with well-defined molecular weight (MW 224.07 g/mol for the 1-phenylcyclopropyl derivative) [1]. This structural feature enables precise stoichiometric control in reaction setup . In contrast, the corresponding (1-phenylcyclopropyl)boronic acid (MW 162.00 g/mol) undergoes reversible dehydration to form cyclic trimeric anhydrides (boroxines) under ambient conditions, resulting in batch-to-batch variation and uncertain stoichiometry . While both the acid and anhydride forms function equivalently in Suzuki couplings, the exact ratio varies between batches, requiring either empirical optimization or analytical verification prior to use .

Stoichiometry Control Reagent Handling Experimental Reproducibility

Potassium Trifluoro(1-phenylcyclopropyl)boranuide: Optimal Applications


gem-Disubstituted Cyclopropane Synthesis via Suzuki-Miyaura Coupling

Potassium trifluoro(1-phenylcyclopropyl)boranuide is specifically validated for the synthesis of gem-disubstituted cyclopropanes via Suzuki-Miyaura coupling with aryl bromides and chlorides . The 1-phenylcyclopropyltrifluoroborate salt is prepared from the corresponding boronic ester via treatment with potassium hydrogenfluoride, and subsequent coupling installs the 1-phenylcyclopropyl moiety onto aryl electrophiles . This application leverages the reagent's superior functional group tolerance and precise stoichiometric control to construct sterically congested cyclopropane scaffolds—structural motifs prevalent in agrochemical and pharmaceutical candidates .

Parallel Synthesis and High-Throughput Experimentation

The crystalline nature and ambient stability of potassium trifluoro(1-phenylcyclopropyl)boranuide make it ideally suited for automated parallel synthesis platforms [1]. In comparative evaluations of coupling methods for installing alkyl groups onto drug-like aryl scaffolds, alkyltrifluoroborate salts ranked second only to Negishi coupling for typical alkyl fragments and were the clear winner for polar functional group installations where Negishi protocols failed [1]. The elimination of cold storage requirements and the precise 1:1 stoichiometry (without need for empirical excess optimization) enable reproducible, walk-away automation in medicinal chemistry library production .

Late-Stage Functionalization of Complex Molecules

The trifluoroborate moiety functions as a protected boronic acid, stable to reagents that would otherwise degrade the carbon-boron bond in the corresponding boronic acid . This property enables iterative synthetic sequences where remote functional groups are manipulated prior to the final cross-coupling step. For example, unsaturated alkyltrifluoroborates undergo epoxidation with full conversion and complete retention of the BF3 moiety, a transformation incompatible with boronic acids [1]. This expanded functional group compatibility makes potassium trifluoro(1-phenylcyclopropyl)boranuide a strategic choice for late-stage diversification of advanced intermediates in natural product synthesis and drug discovery .

Process Chemistry and Scale-Up

For process chemistry applications, potassium trifluoro(1-phenylcyclopropyl)boranuide offers quantifiable advantages over boronate esters in atom economy and over boronic acids in stability and stoichiometric reproducibility . The 1:1 stoichiometric reaction with electrophiles eliminates the organic waste associated with pinacol ester fragments (~11.6 g per 100 mmol reaction), reducing both raw material costs and waste disposal burden [1]. Additionally, the indefinite ambient stability eliminates cold-chain logistics and enables bulk procurement with extended shelf life, reducing supply chain complexity for industrial-scale production campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium trifluoro(1-phenylcyclopropyl)boranuide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.